N-benzyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

Description

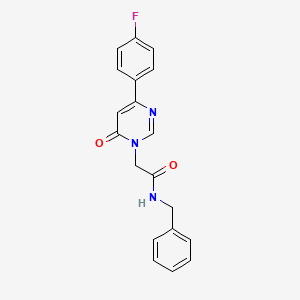

N-benzyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound featuring a pyrimidinone core (a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3) substituted with a 4-fluorophenyl group at position 2. The pyrimidinone moiety is linked via an acetamide bridge to a benzyl group. The fluorine atom enhances metabolic stability and influences electronic properties, while the benzyl group may improve lipophilicity and membrane permeability .

Properties

IUPAC Name |

N-benzyl-2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c20-16-8-6-15(7-9-16)17-10-19(25)23(13-22-17)12-18(24)21-11-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSMEHNLELGPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorinated benzene derivative.

Attachment of the Benzyl Group: The benzyl group is attached through a benzylation reaction, typically using benzyl chloride in the presence of a base.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogenated benzene derivatives and strong bases (e.g., sodium hydride, NaH) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

N-benzyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

The target compound’s pyrimidinone core distinguishes it from analogs with related heterocycles. For example:

- Pyridazine Derivative (): The compound N-(4-fluorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide replaces the pyrimidinone with a pyridazine ring (two adjacent nitrogen atoms). The 2-fluoro-4-methoxyphenyl substituent in this analog introduces steric and electronic differences compared to the target’s 4-fluorophenyl group, which may affect binding affinity and solubility .

- Benzo[b][1,4]oxazin-3(4H)-one Derivatives (): Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one feature a fused benzooxazine ring system. This increases molecular rigidity and lipophilicity compared to the target compound’s simpler pyrimidinone-acetamide framework. The oxazine moiety could enhance π-π stacking but may reduce solubility in aqueous environments .

Table 1: Core Structural Differences

Substituent Effects

- Fluorine vs. In contrast, the 2-fluoro-4-methoxyphenyl group in the pyridazine analog combines electron-withdrawing (F) and electron-donating (OMe) effects, which may broaden target selectivity or improve solubility .

- Benzyl vs. Alternative Linkers: The acetamide-benzyl linker in the target compound provides flexibility, whereas benzooxazine derivatives () incorporate rigid fused rings, possibly limiting conformational adaptability during target engagement .

Biological Activity

N-benzyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

- Chemical Name : this compound

- CAS Number : 519028-33-2

- Molecular Formula : C23H23FN4O5

- Molecular Weight : 454.45 g/mol

Synthesis

The synthesis of this compound involves several steps, typically starting from 4-fluorobenzylamine and various pyrimidine derivatives. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant properties of derivatives related to N-benzyl compounds. For instance, research indicates that 2-substituted N-benzyl derivatives exhibit potent anticonvulsant activity. A notable study evaluated various derivatives in animal models, revealing that specific substitutions at the C(3) site led to enhanced efficacy in seizure models:

- ED50 Values :

- For N-benzyl-2-acetamido-3-methoxypropionamide: 8.3 mg/kg (i.p.)

- For N-benzyl-2-acetamido-3-ethoxypropionamide: 17.3 mg/kg (i.p.)

These values are comparable to phenytoin, a well-known anticonvulsant (ED50 = 6.5 mg/kg) .

Structure-Activity Relationship (SAR)

The structure of N-benzyl compounds plays a crucial role in their biological activity. The presence of a small heteroatom moiety adjacent to the C(2) site has been identified as vital for maximizing anticonvulsant effects. A comparative analysis of various derivatives indicated that those with oxygen substitutions exhibited significantly higher potency .

Case Studies

-

Study on Anticonvulsant Activity :

- Researchers synthesized twelve derivatives of N-benzyl compounds and assessed their anticonvulsant activity using the maximal electroshock-induced seizure test.

- The study concluded that specific stereoisomers showed markedly different ED50 values, with the (R)-isomer demonstrating superior efficacy .

-

Evaluation of Pharmacological Properties :

- In another study, various N-benzyl derivatives were tested for their ability to bind to neuronal voltage-sensitive sodium channels, which are critical targets for anticonvulsant drugs.

- Compounds with higher lipophilicity were found to exhibit better CNS penetration and anticonvulsant activity, suggesting that lipophilicity is a key factor influencing their pharmacokinetics .

Summary Table of Biological Activities

| Compound Derivative | ED50 (mg/kg) | Administration Route | Comments |

|---|---|---|---|

| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 (i.p.) | Intraperitoneal | Comparable to phenytoin |

| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 (i.p.) | Intraperitoneal | Effective in seizure models |

| Phenytoin | 6.5 | Intraperitoneal | Standard reference |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.